An In-depth Technical Guide to 3-(Tert-butylamino)propanamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(Tert-butylamino)propanamide: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 3-(Tert-butylamino)propanamide, a bifunctional molecule featuring both a secondary amine and a primary amide. While not extensively characterized in peer-reviewed literature, its structural motifs suggest potential utility as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data with established chemical principles to offer researchers, scientists, and drug development professionals a thorough understanding of its core properties, a robust protocol for its synthesis, and a scientifically grounded perspective on its potential applications.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Physical Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(tert-butylamino)propanamide | [1] |
| CAS Number | 289656-97-9 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Canonical SMILES | CC(C)(C)NCCC(=O)N | [1] |
| InChIKey | GCKGKTYJDWPLCG-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | -0.4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 3 |[1] |
Note: The negative XLogP3 value suggests the compound is likely hydrophilic and possesses good aqueous solubility.
Synthesis and Purification
The most direct and industrially scalable route to 3-(Tert-butylamino)propanamide is the aza-Michael addition of tert-butylamine to acrylamide. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated amide. The reaction is typically base-catalyzed or can proceed thermally and is often performed neat or in a protic solvent to facilitate proton transfer.
The causality behind this choice of synthesis is rooted in the high efficiency and atom economy of the Michael addition.[2] The electron-withdrawing nature of the amide group in acrylamide sufficiently activates the alkene for nucleophilic attack by the amine. Tert-butylamine, while sterically hindered, is a potent enough nucleophile to facilitate this reaction under mild conditions.
Caption: Proposed synthesis workflow for 3-(Tert-butylamino)propanamide.
Experimental Protocol: Aza-Michael Addition
This protocol is a self-validating system based on established procedures for aza-Michael additions.[2][3] Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylamide (1.0 eq). If using a solvent, add ethanol or water (approx. 2-3 mL per gram of acrylamide).
-
Reagent Addition: Slowly add tert-butylamine (1.1 eq) to the flask at room temperature. The reaction can be slightly exothermic; for large-scale reactions, an ice bath is recommended during addition.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow (as monitored by TLC), gently heat the mixture to 30-40°C. The reaction is typically complete within 12-24 hours.
-
Workup: Once the acrylamide is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess tert-butylamine.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.
Chemical Reactivity and Stability
The reactivity of 3-(Tert-butylamino)propanamide is governed by its two functional groups:
-
Secondary Amine: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also be alkylated, acylated, or participate in other standard amine chemistries. The adjacent bulky tert-butyl group provides significant steric hindrance, which will moderate its reactivity compared to less hindered secondary amines.
-
Primary Amide: The amide group is relatively stable and resistant to hydrolysis under neutral conditions. However, it can be hydrolyzed to the corresponding carboxylic acid (3-(tert-butylamino)propanoic acid) under strong acidic or basic conditions with heating.
The compound is expected to be stable under normal laboratory conditions. It should be stored in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition under thermal stress may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).
Potential Applications in Drug Discovery and Development
While no specific applications for 3-(Tert-butylamino)propanamide are documented in major databases, its structure is highly analogous to key intermediates used in pharmaceutical synthesis. Specifically, it bears a strong resemblance to (S)-3-tert-butylamino-1,2-propanediol , a critical chiral building block for the synthesis of beta-blockers, most notably Timolol, which is used to treat glaucoma and hypertension.
The established utility of the propanediol analogue provides a strong rationale for the potential applications of the propanamide. The primary amide can serve as a stable, hydrophilic functional handle or as a precursor to other functional groups. Potential roles include:
-
Scaffold for Library Synthesis: The secondary amine provides a convenient point for diversification. A library of compounds could be generated by reacting it with various acyl chlorides, sulfonyl chlorides, or alkyl halides to explore structure-activity relationships (SAR) for a given biological target.
-
Intermediate for Bioisosteric Replacement: The amide group can act as a bioisostere for a carboxylic acid or an ester, offering a different hydrogen bonding profile, improved metabolic stability, and altered pharmacokinetic properties.
-
Prodrug Moiety: The amine could be incorporated into a larger molecule as part of a prodrug strategy, designed to be cleaved in vivo to release an active pharmaceutical ingredient (API).
Caption: Logical relationships of potential applications in drug discovery.
Safety, Handling, and Toxicology
According to the Globally Harmonized System (GHS) classification, 3-(Tert-butylamino)propanamide is a hazardous substance that requires careful handling.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Protocol for Safe Handling
Adherence to the following protocol is mandatory to ensure laboratory safety.
-
Engineering Controls: Handle the compound only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron.
-
-
Handling Procedures:
-
Avoid creating dust. If handling a solid, weigh it out carefully.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1]
-
If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[1]
-
-
Storage & Disposal: Store in a cool, dry, well-ventilated area away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.
References
-
PubChem. beta-Alaninium amide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Tert-butylamino)propanamide. National Center for Biotechnology Information. [Link]
-
Chem-Impex International. (S)-(-)-3-tert-Butylamino-1,2-propanediol. [Link]
-
PubChem. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. National Center for Biotechnology Information. [Link]
-
Google Patents. US Patent 7,790,905 B2. [Link]
-
PubChem. (S)-3-(tert-Butylamino)propane-1,2-diol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Asymmetric Synthesis of tert-Butanesulfinamide from tert-Butyl Disulfide. [Link]
-
PubChem. N-carbamoyl-beta-alanine. National Center for Biotechnology Information. [Link]
-
PubChem. N-Acetyl-beta-alanine. National Center for Biotechnology Information. [Link]
-
PubChem. N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Conversion vs. time for the aza Michael addition of butyl acrylate and nbutylamine or 1-amino-2-butanol. [Link]
-
ResearchGate. Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7 3-(4-methoxyphenyl)acrylate. [Link]
-
ResearchGate. Calculated results of aza‐Michael addition of n‐butylamine to methyl acrylate (ABM). [Link]
-
MDPI. Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. [Link]
-
ResearchGate. Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol. [Link]
-
Royal Society of Chemistry. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. [Link]
- Google Patents.
-
Frontiers in Chemistry. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]
-
PubChem. Methods and compositions involving tert activating therapies - Patent US-2022313782-A1. [Link]
-
PubChem. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]



